molecular formula C11H16N2O B7517407 3,3-dimethyl-N-(pyridin-4-yl)butanamide

3,3-dimethyl-N-(pyridin-4-yl)butanamide

Cat. No.: B7517407
M. Wt: 192.26 g/mol
InChI Key: XVSIERAKGGMEJZ-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-(pyridin-4-yl)butanamide is an organic compound that features a butanamide backbone with a pyridine ring attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-(pyridin-4-yl)butanamide typically involves the reaction of 3,3-dimethylbutanoic acid with pyridin-4-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds through the formation of an intermediate ester, which then undergoes nucleophilic substitution to yield the desired amide .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-(pyridin-4-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3-dimethyl-N-(pyridin-4-yl)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-(pyridin-4-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, while the amide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-dimethyl-N-(pyridin-4-yl)butanamide is unique due to its specific structural features, such as the 3,3-dimethyl substitution, which can influence its steric hindrance and electronic distribution. These properties can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3,3-dimethyl-N-pyridin-4-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-11(2,3)8-10(14)13-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSIERAKGGMEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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